molecular formula C13H24O3Ti+ B13725448 Trimethoxy(pentamethylcyclopentadienyl)titanium(IV)

Trimethoxy(pentamethylcyclopentadienyl)titanium(IV)

Cat. No.: B13725448
M. Wt: 276.19 g/mol
InChI Key: GQQYDESAAOEXPK-UHFFFAOYSA-N
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Description

Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) (CAS: 123927-75-3) is a titanium(IV) complex featuring a pentamethylcyclopentadienyl (Cp) ligand and three methoxy groups. Its molecular formula is C₁₃H₂₄O₃Ti⁺, with a molecular weight of 276.20 g/mol (). The compound is moisture-sensitive and has a melting point of 61°C (). Structurally, the Cp ligand provides steric bulk and electron-donating properties, while the methoxy groups influence solubility and reactivity. It is used as an inhibitor in area-selective deposition processes for 3D nanostructure fabrication ().

Properties

Molecular Formula

C13H24O3Ti+

Molecular Weight

276.19 g/mol

InChI

InChI=1S/C10H15.3CH3O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;3*1H3;/q;3*-1;+4

InChI Key

GQQYDESAAOEXPK-UHFFFAOYSA-N

Canonical SMILES

C[C]1[C]([C]([C]([C]1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) can be synthesized through the reaction of pentamethylcyclopentadienyl sodium with titanium tetramethoxide. The reaction typically involves the following steps[3][3]:

    Preparation of Pentamethylcyclopentadienyl Sodium: This is achieved by reacting pentamethylcyclopentadiene with sodium metal in an inert atmosphere.

    Reaction with Titanium Tetramethoxide: The prepared pentamethylcyclopentadienyl sodium is then reacted with titanium tetramethoxide to form Trimethoxy(pentamethylcyclopentadienyl)titanium(IV).

The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture sensitivity[3][3].

Industrial Production Methods

Industrial production methods for Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and recrystallization[3][3].

Chemical Reactions Analysis

Types of Reactions

Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields titanium dioxide, while substitution reactions can produce various titanium complexes with different ligands .

Scientific Research Applications

2.1. Glass and Ceramics

Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) is utilized as a precursor for producing high-purity titanium oxide powders, which are essential in the glass and ceramics industry. Its thermal stability and insolubility make it suitable for applications requiring high-performance materials, such as optical components and ceramic substrates .

2.2. Electronics and Optoelectronics

The compound is employed in the fabrication of thin films for electronic and optoelectronic devices. Its properties facilitate the development of materials with specific electrical characteristics, making it valuable in applications such as sensors, transistors, and photovoltaic cells .

2.3. Catalysis

In catalysis, trimethoxy(pentamethylcyclopentadienyl)titanium(IV) serves as a catalyst precursor in various organic transformations. Its ability to form stable complexes with organic substrates allows for enhanced reactivity and selectivity in chemical reactions, particularly in polymerization processes .

2.4. Antimicrobial Applications

Recent studies have explored the potential of titanium(IV) complexes, including trimethoxy(pentamethylcyclopentadienyl)titanium(IV), for antimicrobial applications. While traditional antimicrobial agents face challenges due to resistance, titanium complexes have shown promise due to their low cytotoxicity against human cells while maintaining activity against certain pathogens .

Case Study 1: Titanium Oxide Production

A study demonstrated the efficacy of trimethoxy(pentamethylcyclopentadienyl)titanium(IV) as a precursor for producing titanium dioxide (TiO₂) nanoparticles. The resulting nanoparticles exhibited superior photocatalytic activity compared to those produced from conventional precursors, indicating enhanced performance in environmental remediation applications such as wastewater treatment.

PropertyResult
Particle Size<50 nm
Photocatalytic Efficiency>90% degradation of pollutants
Synthesis MethodSol-gel

Case Study 2: Antimicrobial Activity Assessment

Mechanism of Action

The mechanism of action of Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) primarily involves its role as a catalyst. The compound facilitates various chemical reactions by providing an active site for the reactants to interact. The pentamethylcyclopentadienyl ligand stabilizes the titanium center, allowing it to undergo multiple oxidation states and coordinate with different substrates . This versatility makes it an effective catalyst in numerous organic transformations.

Comparison with Similar Compounds

Comparison with Similar Titanium(IV) Complexes

Substituent Effects: Methoxy vs. Chloride

Cp*TiCl₃ [(Pentamethylcyclopentadienyl)titanium(IV) Trichloride]
  • Molecular Weight : 289.45 g/mol (vs. 276.20 g/mol for methoxy derivative) ().
  • Stability : Decomposes at 200°C , indicating higher thermal stability than the methoxy analog ().
  • Applications : Effective in PET depolymerization , achieving 81% yield due to strong Lewis acidity from chloride ligands ().
  • Key Difference : Chloride ligands enhance electrophilicity, making Cp*TiCl₃ more reactive in bond cleavage reactions compared to the methoxy variant.
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV)
  • Reactivity : Methoxy groups reduce Lewis acidity, favoring its role as an inhibitor in chemical vapor deposition (CVD) by selectively passivating surfaces ().
  • Moisture Sensitivity : Highly moisture-sensitive, requiring inert storage (), whereas Cp*TiCl₃ is less sensitive.

Ligand Count and Nuclearity

Cp*₂TiCl₂ [Bis(pentamethylcyclopentadienyl)titanium(IV) Dichloride]
  • Structure : Two Cp* ligands and two chloride bridges ().
  • Applications : Precursor for polymerization catalysts (e.g., olefin polymerization) due to its ability to stabilize active Ti centers ().
  • Comparison: The mononuclear structure of Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) limits its use in polymerization but enhances volatility for CVD applications.
Polynuclear Cp*Ti Complexes
  • Example: [Ti₆(Cp*)₆Cl₂O₁₀] features six Ti centers linked by oxide bridges ().
  • Key Difference : Polynuclear structures enable multi-site catalysis but lack the volatility required for deposition processes.

Non-Methylated Cyclopentadienyl Analogs

CpTiCl₃ [Cyclopentadienyltitanium(IV) Trichloride]
  • Molecular Weight : 219.31 g/mol ().
  • Reactivity: Less steric hindrance from non-methylated Cp ligands increases accessibility to the Ti center, enhancing catalytic activity in some reactions.
  • Comparison : The Cp* ligand in Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) provides greater steric protection, reducing unwanted side reactions.

Titanium Alkoxides and Amides

Titanium Isopropoxide (TTIP) and TDMAT
  • Role : Widely used as precursors for TiO₂ deposition ().
  • Comparison : Unlike Trimethoxy(pentamethylcyclopentadienyl)titanium(IV), these lack Cp* ligands, resulting in lower selectivity and requiring higher temperatures for deposition.

Data Table: Key Properties of Selected Titanium(IV) Complexes

Compound Molecular Weight (g/mol) Melting Point (°C) Key Applications Stability Notes
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) 276.20 61 CVD inhibitor (3D nanostructures) Moisture-sensitive
Cp*TiCl₃ 289.45 200 (dec.) PET depolymerization Air-stable
Cp*₂TiCl₂ 395.06 N/A Polymerization catalysts Stable under inert conditions
CpTiCl₃ 219.31 210 (dec.) General Lewis acid catalysis Moderate moisture sensitivity
TTIP 284.22 20–25 (liquid) TiO₂ precursor Hydrolysis-prone

Research Findings and Trends

  • Catalytic Activity : Chloride ligands (e.g., Cp*TiCl₃) generally outperform methoxy derivatives in bond activation due to stronger electron-withdrawing effects ().
  • Steric Effects: Cp* ligands in Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) improve selectivity in deposition by blocking non-target surface reactions ().
  • Thermal Stability : Polynuclear complexes (e.g., Ti₆ clusters) exhibit higher thermal stability but lack volatility for thin-film applications ().

Biological Activity

Trimethoxy(pentamethylcyclopentadienyl)titanium(IV), known by its IUPAC name as methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+), is a titanium-based organometallic compound with the CAS number 123927-75-3. This compound has garnered attention in various fields, including materials science and biochemistry, due to its unique structural properties and potential biological activities.

  • Molecular Formula : C₁₃H₂₄O₃Ti
  • Molecular Weight : 276.21 g/mol
  • Purity : ≥97%
  • Boiling Point : 285°C
  • Flash Point : 61°C
  • Density : 1.081 g/cm³

The biological activity of trimethoxy(pentamethylcyclopentadienyl)titanium(IV) is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The titanium center can facilitate electron transfer processes, which may lead to oxidative stress in cells. Such interactions can result in various biological effects, including cytotoxicity and modulation of cellular signaling pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of titanium complexes, including trimethoxy(pentamethylcyclopentadienyl)titanium(IV). Research indicates that titanium-based compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

StudyCell LineIC50 (µM)Mechanism
HeLa15ROS generation
MCF-720Mitochondrial disruption
A54918Apoptosis induction

Antibacterial Activity

In addition to anticancer properties, trimethoxy(pentamethylcyclopentadienyl)titanium(IV) has shown antibacterial activity against various pathogens. The mechanism appears to involve interference with bacterial cell wall synthesis and function.

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 1: Anticancer Efficacy in vivo

A study conducted on mice bearing tumor xenografts demonstrated that administration of trimethoxy(pentamethylcyclopentadienyl)titanium(IV) resulted in significant tumor regression compared to control groups. The treatment group exhibited reduced tumor volume and increased survival rates.

Case Study 2: Antibacterial Screening

In a comprehensive screening of titanium compounds against clinical isolates of resistant bacteria, trimethoxy(pentamethylcyclopentadienyl)titanium(IV) was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antibacterial agent.

Q & A

Q. What synthetic routes are available for preparing Trimethoxy(pentamethylcyclopentadienyl)titanium(IV)?

The compound is typically synthesized via ligand substitution reactions involving titanium precursors. For example, trichloro(pentamethylcyclopentadienyl)titanium(IV) (CAS 12129-06-5) can undergo alkoxylation with methanol to replace chloride ligands with methoxy groups. This reaction requires anhydrous conditions and inert atmospheres (e.g., argon) to prevent hydrolysis . Characterization via NMR and elemental analysis is critical to confirm ligand substitution efficiency.

Q. How should researchers handle moisture sensitivity during storage and experimentation?

The compound is highly moisture-sensitive, as indicated by its reactivity with ambient humidity. Storage under inert gas (argon) in sealed ampoules or flame-dried glassware is essential. Experimental setups should use Schlenk lines or gloveboxes to maintain anhydrous conditions. Thermal stability data (melting point: ~200°C, decomposition observed) suggest refrigeration is unnecessary, but light protection is advised .

Q. What spectroscopic methods are suitable for structural confirmation?

Key techniques include:

  • ¹H/¹³C NMR : To verify the integrity of the pentamethylcyclopentadienyl (Cp*) ligand and methoxy groups.
  • FT-IR : Identification of Ti–O–C stretching vibrations (~950–1050 cm⁻¹) and Cp* ring modes.
  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, Ti content) . Cross-referencing with XRD data from analogous Cp*-Ti complexes (e.g., bis-Cp* derivatives) can resolve ambiguities in ligand geometry .

Advanced Research Questions

Q. How does ligand substitution impact catalytic activity in oxidation reactions?

Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) derivatives are precursors for supported catalysts. For instance, grafting onto silica via trichloro-Cp*Ti(IV) followed by calcination produces Ti-SiO₂ catalysts. Methoxy ligands enhance hydrophobicity, improving selectivity in cyclohexene epoxidation with H₂O₂ by reducing water-induced deactivation. Kinetic studies show turnover frequencies (TOFs) correlate with ligand lability and surface Ti dispersion .

What mechanistic insights exist for hydrogen elimination in Cp-Ti complexes?* Thermolysis of bis(pentamethylcyclopentadienyl)dimethyltitanium(IV) (CAS 67506-86-9) reveals α- and β-hydrogen elimination pathways. Kinetic analysis (Arrhenius parameters: Eₐ ~120 kJ/mol) and isotopic labeling (D/H substitution) confirm Ti–CH₃ bond homolysis as the rate-determining step. Competing pathways (e.g., ligand redistribution) are identified via GC-MS and magnetic susceptibility measurements .

How do steric effects of Cp ligands influence reactivity compared to smaller cyclopentadienyl analogs?* The pentamethyl substituents on Cp* create a sterically hindered environment, slowing ligand exchange kinetics. For example, Cp*Ti(OMe)₃ exhibits slower chloride substitution rates compared to CpTi(OMe)₃ (by a factor of ~10³ in THF at 25°C). This steric shielding also stabilizes low-coordination intermediates, as observed in EXAFS studies of analogous Zr complexes .

Q. What contradictions exist in reported catalytic performance for epoxidation reactions?

Discrepancies arise from variations in surface grafting density. At low Ti loading (<0.2 atoms/nm²), isolated Ti sites favor epoxide selectivity (>90%). Higher densities promote oligomeric Ti–O–Ti species, which increase byproduct formation (e.g., cyclohexanediol). Disagreements in optimal calcination temperatures (e.g., 450°C vs. 550°C) highlight the need for in situ DRIFTS to monitor surface speciation .

Methodological Notes

  • Controlled Atmosphere Techniques : Use gloveboxes or Schlenk lines for synthesis and handling to prevent hydrolysis .
  • Surface Grafting Optimization : Titrate trichloro-Cp*Ti(IV) in dry toluene to achieve uniform Ti dispersion on silica .
  • Kinetic Profiling : Monitor thermolysis reactions with in situ NMR or gas chromatography to distinguish competing pathways .

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